molecular formula C13H18N2O5S B1680099 N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide CAS No. 123653-11-2

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide

Cat. No. B1680099
CAS RN: 123653-11-2
M. Wt: 314.36 g/mol
InChI Key: KTDZCOWXCWUPEO-UHFFFAOYSA-N
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Description

“N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide”, also known as NS-398, is a bioactive small molecule . It belongs to the non-steroidal anti-inflammatory drug (NSAID) family . It exhibits anti-inflammatory, analgesic, and anti-pyretic properties .


Molecular Structure Analysis

The empirical formula of “N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide” is C13H18N2O5S . The molecular weight is 314.36 . The InChI string is 1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide” is a solid substance . It is pale yellow in color . It is soluble in DMSO at 20 mg/mL but insoluble in water . The storage temperature is between 10-30°C .

Scientific Research Applications

Cancer Therapy: Prostate Cancer

NS-398 has been studied for its effects on prostate cancer cells, particularly the C4-2b LNCaP subline. It has been observed to increase the production of COX-2 and the pro-inflammatory cytokine, macrophage migration inhibitory factor (MIF), and induce apoptosis in LNCaP cells . This suggests a potential role for NS-398 in prostate cancer therapy, especially in cases where persistent COX-2 expression is associated with the disease.

Neuroendocrine Differentiation

The compound has been shown to induce neuroendocrine differentiation in prostate cancer cells, leading to the production of both epithelial and neuronal proteins . This effect is mediated by NF-κβ transcription factor activation and could have implications for understanding the progression of prostate cancer and developing new treatment strategies.

Anti-Inflammatory Applications

As a COX-2 inhibitor, NS-398 possesses anti-inflammatory properties. It is orally active and has been found to be antipyretic, analgesic, and non-ulcerogenic in vivo . These properties make NS-398 a candidate for treating conditions where inflammation plays a key role.

Apoptosis Induction and Cell Cycle Arrest

NS-398 can induce apoptosis and cell cycle arrest in certain cell types. This action is crucial for its potential use in cancer treatment, as it can help to halt the proliferation of cancer cells and trigger their programmed cell death .

Attenuation of Lung Cancer Cell Invasiveness

Research has indicated that NS-398 can reactivate SPARC expression via promoter demethylation, which attenuates the invasiveness of lung cancer cells . This reactivation is associated with a decrease in DNA methyltransferase expression, providing insights into the anticancer actions of NSAIDs.

Enhancement of Cytotoxic T Lymphocyte Cytotoxicity

NS-398 has been studied for its effect on the cytotoxicity of cytotoxic T lymphocytes to ovarian carcinoma cells. This application is significant for immunotherapy, as enhancing the ability of T cells to target and destroy cancer cells is a promising strategy in cancer treatment .

properties

IUPAC Name

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZCOWXCWUPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041084
Record name NS398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide

CAS RN

123653-11-2
Record name N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123653-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-398
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NS398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 20 ml of an acetic acid solution containing 3.4 g of N-(2-cyclohexyloxyphenyl)methanesulfonamide was added dropwise 1.5 g of 61% nitric acid on heating at 110° C. over a 30-minute period, and then the mixture was stirred for 1 hour. The reaction solution was poured into ice water and neutralized with a dilute aqueous sodium hydroxide solution. The crystals which formed were collected by filtration, washed with water and dried to give 4.5 g of the crude crystals, which were then recrystallized from ethanol-n-hexane to give 3.3 g of N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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